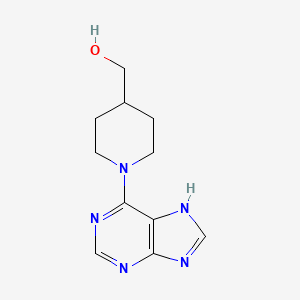
(1-(7h-Purin-6-yl)piperidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(7H-Purin-6-yl)piperidin-4-yl)methanol: is a chemical compound that features a purine ring system attached to a piperidine ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(7H-Purin-6-yl)piperidin-4-yl)methanol typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions starting from simple precursors like formamide and cyanamide.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the purine ring is replaced by a piperidine derivative.
Introduction of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to modify the purine or piperidine rings, using agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The purine ring can participate in nucleophilic substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced purine or piperidine derivatives.
Substitution: Formation of various substituted purine derivatives.
Aplicaciones Científicas De Investigación
(1-(7H-Purin-6-yl)piperidin-4-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-(7H-Purin-6-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring can mimic natural nucleotides, allowing the compound to interfere with biological processes like DNA replication or protein synthesis. The piperidine ring may enhance the compound’s binding affinity and specificity, while the methanol group can participate in hydrogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1-(7H-Purin-6-yl)piperidin-4-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(1-(7H-Purin-6-yl)piperidin-4-yl)amine: Contains an amine group instead of methanol.
(1-(7H-Purin-6-yl)piperidin-4-yl)carboxylic acid: Features a carboxylic acid group instead of methanol.
Uniqueness
- The presence of the methanol group in (1-(7H-Purin-6-yl)piperidin-4-yl)methanol provides unique chemical reactivity and potential for hydrogen bonding, which can influence its biological activity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C11H15N5O |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
[1-(7H-purin-6-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C11H15N5O/c17-5-8-1-3-16(4-2-8)11-9-10(13-6-12-9)14-7-15-11/h6-8,17H,1-5H2,(H,12,13,14,15) |
Clave InChI |
JKCMIGBCSDULGV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CO)C2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















